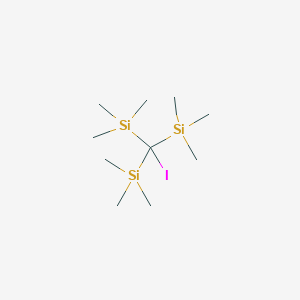
(Iodomethanetriyl)tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trimethylsilyl)methyl iodide is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a central carbon atom, which is also bonded to an iodine atom. This compound is known for its high reactivity and is used in various chemical reactions and applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)methyl iodide can be synthesized through the oxidative cleavage of hexamethyldisilane by iodine or by the cleavage of hexamethyldisiloxane with aluminum triiodide . The reactions are as follows:
Oxidative Cleavage of Hexamethyldisilane: [ \text{(CH}_3\text{)}_3\text{Si-Si(CH}_3\text{)}_3 + \text{I}_2 \rightarrow 2 \text{(CH}_3\text{)}_3\text{SiI} ]
Cleavage of Hexamethyldisiloxane: [ 3 \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_3 + 2 \text{AlI}_3 \rightarrow 6 \text{(CH}_3\text{)}_3\text{SiI} + \text{Al}_2\text{O}_3 ]
Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl)methyl iodide are not widely documented, the synthesis typically involves the use of readily available reagents such as hexamethyldisilane, iodine, and aluminum triiodide under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(trimethylsilyl)methyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form trimethylsilyl ethers and hydrogen iodide. [ \text{R-OH} + \text{(CH}_3\text{)}_3\text{SiI} \rightarrow \text{R-O-Si(CH}_3\text{)}_3 + \text{HI} ]
Deprotection Reactions: It is used to remove the Boc protecting group from amines.
Common Reagents and Conditions: Common reagents used in reactions with tris(trimethylsilyl)methyl iodide include alcohols, ethers, and amines. The reactions typically occur under mild conditions, making it a versatile reagent in organic synthesis.
Major Products: The major products formed from reactions with tris(trimethylsilyl)methyl iodide include trimethylsilyl ethers, iodoalkanes, and deprotected amines.
Wissenschaftliche Forschungsanwendungen
Tris(trimethylsilyl)methyl iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups onto various substrates, enhancing their volatility and stability for analytical techniques such as gas chromatography.
Material Science: It plays a role in the synthesis of polymers and materials, particularly in radical-based reactions and hydrosilylation processes.
Biological Applications: While specific biological applications are less documented, its use in organic synthesis indirectly supports the development of biologically active compounds.
Wirkmechanismus
The mechanism of action of tris(trimethylsilyl)methyl iodide involves the generation of reactive intermediates, such as trimethylsilyl radicals, which facilitate various chemical transformations. For example, in radical-based reductions, the compound generates trimethylsilyl radicals that propagate chain reactions, leading to the reduction of functional groups .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Chloride: Used for similar purposes in organic synthesis but is less reactive compared to tris(trimethylsilyl)methyl iodide.
Tris(trimethylsilyl)silane: Another organosilicon compound used in radical reductions and hydrosilylation, offering lower toxicity compared to organotin compounds.
Uniqueness: Tris(trimethylsilyl)methyl iodide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to introduce trimethylsilyl groups under mild conditions makes it a valuable reagent in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
65426-05-3 |
|---|---|
Molekularformel |
C10H27ISi3 |
Molekulargewicht |
358.48 g/mol |
IUPAC-Name |
[iodo-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H27ISi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
InChI-Schlüssel |
YQEXMOXGTWXTCA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


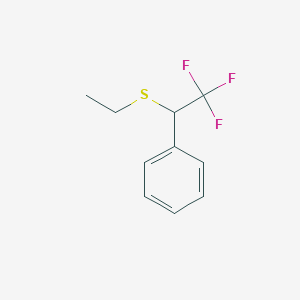

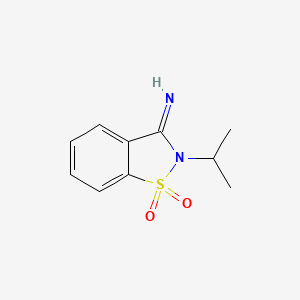
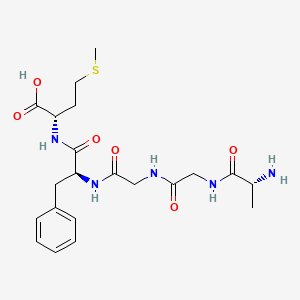
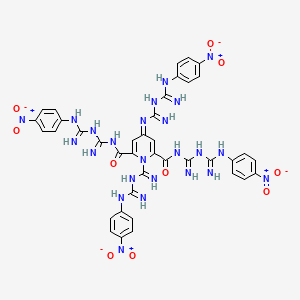
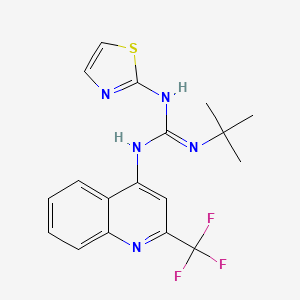
![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
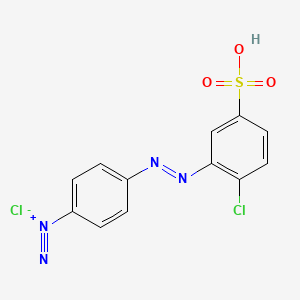
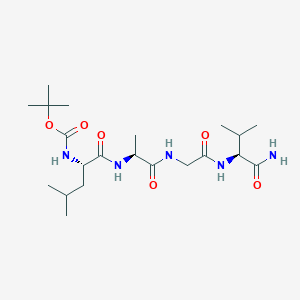
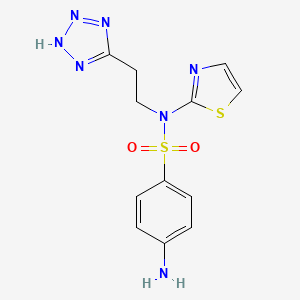
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

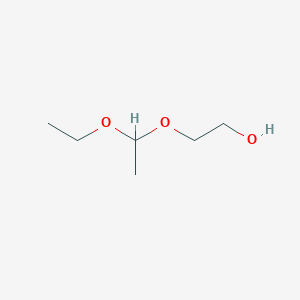
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
